3-(3-aminopiperidin-1-yl)pyrazin-2(1H)-one hydrochloride
Overview
Description
3-(3-aminopiperidin-1-yl)pyrazin-2(1H)-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrazinone core linked to an aminopiperidine moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminopiperidin-1-yl)pyrazin-2(1H)-one hydrochloride typically involves the following steps:
Formation of the Pyrazinone Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyrazine and suitable electrophiles.
Introduction of the Aminopiperidine Moiety: The aminopiperidine group can be introduced via nucleophilic substitution reactions, where the pyrazinone core reacts with 3-aminopiperidine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, solvents, and reaction conditions that favor the desired product formation while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-aminopiperidin-1-yl)pyrazin-2(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are often employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-(3-aminopiperidin-1-yl)pyrazin-2(1H)-one hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, or as a probe in biochemical assays.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-aminopiperidin-1-yl)pyrazin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-aminopiperidin-1-yl)pyrazin-2(1H)-one: The non-hydrochloride form of the compound.
2-(3-aminopiperidin-1-yl)pyrazine: A structurally similar compound with a different substitution pattern.
3-(4-aminopiperidin-1-yl)pyrazin-2(1H)-one: Another analog with a different position of the amino group.
Uniqueness
3-(3-aminopiperidin-1-yl)pyrazin-2(1H)-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity compared to its analogs.
Properties
IUPAC Name |
3-(3-aminopiperidin-1-yl)-1H-pyrazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.ClH/c10-7-2-1-5-13(6-7)8-9(14)12-4-3-11-8;/h3-4,7H,1-2,5-6,10H2,(H,12,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIRSNYNCNDLTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CNC2=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638612-92-6 | |
Record name | 2(1H)-Pyrazinone, 3-(3-amino-1-piperidinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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